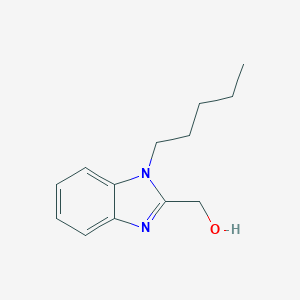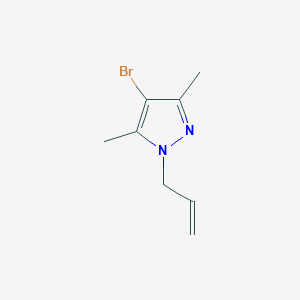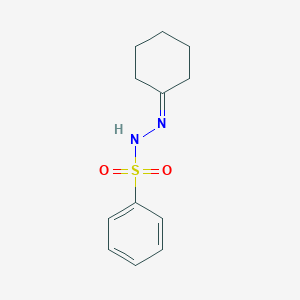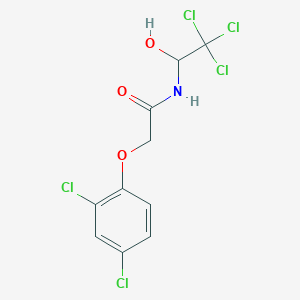![molecular formula C16H16N2O3S B188357 ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 5588-05-6](/img/structure/B188357.png)
ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, also known as CPET, is a synthetic compound that belongs to the class of cyclopentathiophene derivatives. CPET has been the subject of numerous scientific studies due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
科学的研究の応用
Ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has a wide range of potential applications in scientific research, particularly in the fields of medicinal chemistry and material science. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-diabetic agent. This compound has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In material science, this compound has been studied for its optical and electronic properties. This compound has been shown to have high electron mobility, making it a potential candidate for use in electronic devices such as field-effect transistors and organic solar cells. This compound has also been studied for its luminescent properties, making it a potential candidate for use in optoelectronic devices.
作用機序
The mechanism of action of ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. This compound has also been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in the regulation of blood glucose levels.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain in models of arthritis and colitis. This compound has also been shown to reduce blood glucose levels in animal models of diabetes. This compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
Ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, this compound also has limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. This compound is also relatively unstable, which can make it difficult to store for long periods of time.
将来の方向性
There are several future directions for research on ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. One area of research is the development of new synthetic methods for this compound that are more efficient and scalable. Another area of research is the development of new applications for this compound, particularly in the fields of material science and optoelectronics. This compound has also shown promise as a potential therapeutic agent for various diseases, and further research is needed to explore its potential in this area.
合成法
Ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be synthesized using various methods, including the reaction of 3-(pyridin-4-yl)-2H-cyclopenta[b]thiophene-2-one with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with ammonium hydroxide to obtain this compound. Other methods of synthesis include the reaction of 3-(pyridin-4-yl)-2H-cyclopenta[b]thiophene-2-one with ethyl isocyanate or ethyl carbamate.
特性
CAS番号 |
5588-05-6 |
|---|---|
分子式 |
C16H16N2O3S |
分子量 |
316.4 g/mol |
IUPAC名 |
ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H16N2O3S/c1-2-21-16(20)13-11-4-3-5-12(11)22-15(13)18-14(19)10-6-8-17-9-7-10/h6-9H,2-5H2,1H3,(H,18,19) |
InChIキー |
MMKRSGAAIIRLKZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=NC=C3 |
正規SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)



![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione](/img/structure/B188285.png)

![Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B188290.png)
![3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188294.png)

